2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 1021213-52-4
Cat. No.: VC11970789
Molecular Formula: C23H25N3O4S2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021213-52-4 |
|---|---|
| Molecular Formula | C23H25N3O4S2 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O4S2/c1-3-4-7-17-9-11-19(12-10-17)32(29,30)20-14-24-23(26-22(20)28)31-15-21(27)25-18-8-5-6-16(2)13-18/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,27)(H,24,26,28) |
| Standard InChI Key | XOKCCBUAHVGLLP-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C |
Introduction
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. It belongs to the category of sulfonamide derivatives and pyrimidine analogs, which are known for their diverse biological activities.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves several key steps, including the incorporation of sulfonyl and pyrimidine functionalities. Techniques like chromatography are often used for purification to ensure high purity of the final product.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in various biological activities, including enzyme inhibition and interference with cellular processes like DNA replication and protein synthesis. The sulfonyl and pyrimidine groups are known to modulate enzyme activity, which could lead to therapeutic effects in diseases where similar structures have shown efficacy.
Research Findings and Future Directions
While specific research findings on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide are not detailed in the available sources, compounds with analogous structures have been studied for their anti-inflammatory and anticancer properties. For instance, sulfonamide derivatives have been explored for their anticancer activity, and pyrimidine analogs have been investigated for their role in inhibiting enzymes involved in disease progression.
Note:
Due to the lack of specific information on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, this article provides a general overview based on similar compounds and their properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume